N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

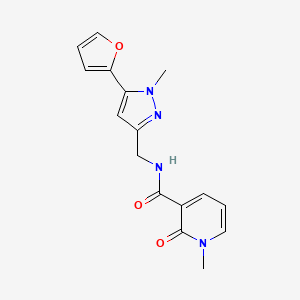

N-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a hybrid heterocyclic compound featuring:

- A 1-methyl-2-oxo-1,2-dihydropyridine core linked to a carboxamide group.

- A 5-(furan-2-yl)-substituted pyrazole moiety connected via a methylene bridge. The furan ring introduces electron-rich aromaticity, while the dihydropyridine component may confer redox activity or hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-19-7-3-5-12(16(19)22)15(21)17-10-11-9-13(20(2)18-11)14-6-4-8-23-14/h3-9H,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITERZDIEMSMYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

It is known to interact with its target, cytochrome p450 2a6. The interaction between the compound and its target could lead to changes in the metabolic activity of the enzyme, potentially influencing the metabolism of certain drugs or other substances.

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Family ()

Compounds 3a–3p in are pyrazole-4-carboxamides with aryl/heteroaryl substituents. Key comparisons:

Key Observations :

Comparison with Oxadiazole-Thiol Derivatives ()

Compounds 5a–5m in are 1,3,4-oxadiazole-2-thiol derivatives alkylated with RCH$ _2 $Cl. While structurally distinct from the target compound, their synthesis highlights:

Comparison with Pyrrolo-Pyridine Carboxamides ()

5F-AB-P7AICA () shares a carboxamide group but features a pyrrolo[2,3-b]pyridine core and a 5-fluoropentyl chain. Differences include:

- Bioactivity : Fluorinated alkyl chains (as in 5F-AB-P7AICA) enhance metabolic stability, whereas the target’s furan may promote π-π stacking in biological targets .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains three heterocyclic rings: a furan , a 1-methylpyrazole , and a 1-methyl-2-oxo-1,2-dihydropyridine core, linked via a carboxamide group. These structural elements confer distinct reactivity:

- The furan ring is prone to electrophilic substitution and oxidation.

- The pyrazole and pyridine moieties participate in hydrogen bonding and π-π stacking, critical for interactions with biological targets.

- The carboxamide group enables nucleophilic reactions (e.g., hydrolysis under acidic/basic conditions). The methyl groups enhance lipophilicity, potentially improving membrane permeability .

Q. What spectroscopic and analytical methods are recommended for confirming its structure and purity?

A combination of techniques is essential:

- 1H/13C NMR : To verify the connectivity of heterocyclic rings and substituents.

- IR Spectroscopy : Confirms the presence of carbonyl (C=O) and amide (N-H) groups.

- LC-MS/HPLC : Ensures purity (>95%) and molecular weight validation.

- Elemental Analysis : Validates empirical formula accuracy. For example, NMR chemical shifts for pyrazole protons typically appear at δ 6.5–7.5 ppm, while pyridine carbonyls resonate near δ 165–170 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Synthesis involves multi-step reactions (e.g., coupling of pyrazole and pyridine precursors). Key parameters to optimize:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DCM | Polar aprotic solvents enhance nucleophilic substitution . |

| Temperature | 60–80°C | Higher temperatures accelerate coupling but risk decomposition. |

| Catalyst | K₂CO₃ or Et₃N | Bases deprotonate intermediates for amide bond formation . |

| Reaction Time | 12–24 hours | Extended time improves conversion but may increase side products. |

Monitoring via TLC or HPLC at each step is critical to isolate intermediates .

Q. What computational strategies can predict the compound’s biological activity and target interactions?

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for enzymes/receptors. For example, the pyridine carboxamide may interact with kinase ATP-binding pockets .

- PASS Program : Predicts pharmacological effects (e.g., anti-inflammatory or kinase inhibition) based on structural analogs .

- Quantum Chemical Calculations : Models reaction pathways for metabolite prediction (e.g., furan oxidation to diketones) .

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity results)?

Systematic approaches include:

- Replicate Studies : Ensure consistency in biological assays (e.g., IC₅₀ measurements).

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays).

- Control Variables : Standardize solvent (DMSO concentration ≤0.1%), cell lines, and incubation times .

- Data-Driven Design : Apply statistical experimental design (e.g., factorial design) to isolate confounding factors .

Methodological Guidance for Experimental Design

Q. What statistical methods are recommended for optimizing synthesis or bioassay conditions?

- Factorial Design : Identifies critical variables (e.g., temperature, catalyst loading) and interactions.

- Response Surface Methodology (RSM) : Maps optimal conditions for maximum yield or potency.

- ANOVA : Analyzes significance of parameter effects. For example, a 2³ factorial design can reduce the number of experiments from 27 to 8 while maintaining resolution .

Q. How can researchers characterize the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The pyridine ring may hydrolyze under strongly acidic conditions .

- Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures.

- Light Exposure Tests : UV-vis spectroscopy detects photodegradation products (e.g., furan ring cleavage) .

Data Contradiction Case Study

A study reports conflicting IC₅₀ values (10 μM vs. 50 μM) for kinase inhibition. Resolution steps:

Verify compound purity (HPLC) and storage conditions (-20°C vs. room temperature).

Re-test using the same kinase isoform and ATP concentration.

Cross-validate with a fluorescence polarization assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.